![molecular formula C41H69NO17P2 B14761116 [[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B14761116.png)
[[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate is a complex organic molecule with multiple functional groups. It is characterized by the presence of phosphoryloxy, phenoxy, and amide groups, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate involves multiple steps, including the protection of hydroxyl groups, phosphorylation, and amidation reactions. The reaction conditions typically require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and final product using techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
[[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryloxy groups to hydroxyl groups.
Substitution: The phenoxy and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction could produce hydroxylated derivatives.
科学的研究の応用
[[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of [[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphoryloxy and amide groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways.
類似化合物との比較
Similar Compounds
Uniqueness
[[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C41H69NO17P2 |
|---|---|
分子量 |
909.9 g/mol |
IUPAC名 |
[[2-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C41H69NO17P2/c1-29(2)19-17-15-16-18-20-33(43)42-24-30-21-22-31(58-60(48,54-25-50-34(44)38(3,4)5)55-26-51-35(45)39(6,7)8)32(23-30)59-61(49,56-27-52-36(46)40(9,10)11)57-28-53-37(47)41(12,13)14/h21-23,29H,15-20,24-28H2,1-14H3,(H,42,43) |
InChIキー |
QBSDDFPUGKYTJZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)OP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)OP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


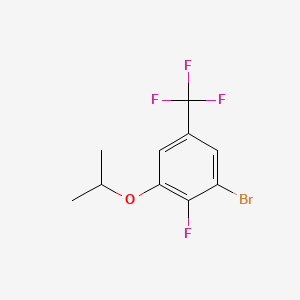
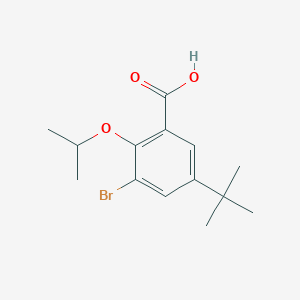
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)
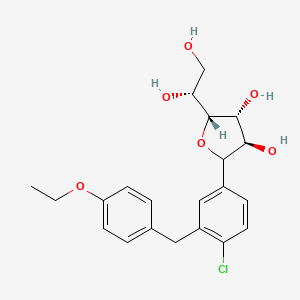

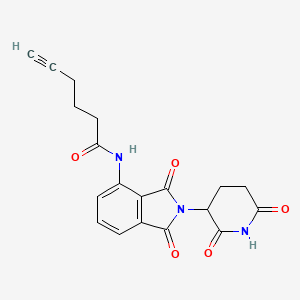
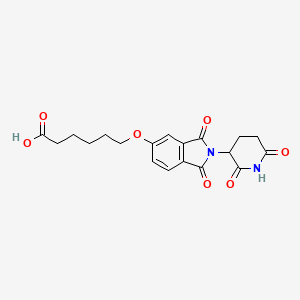
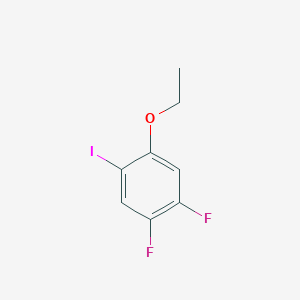
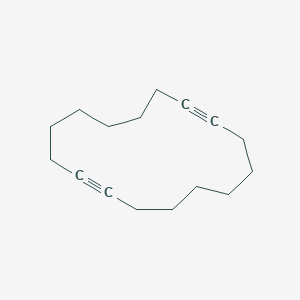


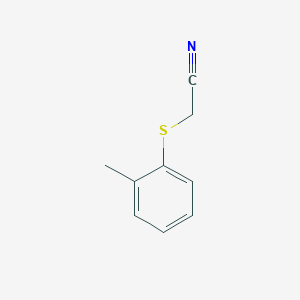
![5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene](/img/structure/B14761100.png)
![Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester](/img/structure/B14761106.png)
